6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride 6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride Potent 5-HT2C agonist and partial 5-HT2A/5-HT2B agonist. Non-selective between 5-HT2 receptor subtypes (Ki values are 18, 18 and 66 nM for human recombinant 5-HT2C, 5-HT2A and 5-HT2B receptors respectively). Reduces food intake in rats following subcutaneous administration and displays anorexigenic effects in humans.
Brand Name: Vulcanchem
CAS No.: 15923-42-9
VCID: VC0004470
InChI: InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H
SMILES: C[NH+]1C2=C(CCNCC2)C3=CC=CC=C31.[Cl-]
Molecular Formula: C13H16N2.HCl
Molecular Weight: 236.74 g/mol

6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride

CAS No.: 15923-42-9

Inhibitors

VCID: VC0004470

Molecular Formula: C13H16N2.HCl

Molecular Weight: 236.74 g/mol

6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride - 15923-42-9

CAS No. 15923-42-9
Product Name 6-Methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole hydrochloride
Molecular Formula C13H16N2.HCl
Molecular Weight 236.74 g/mol
IUPAC Name 6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride
Standard InChI InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H
Standard InChIKey SAIGGEUWSYESTR-UHFFFAOYSA-N
SMILES C[NH+]1C2=C(CCNCC2)C3=CC=CC=C31.[Cl-]
Canonical SMILES C[NH+]1C2=C(CCNCC2)C3=CC=CC=C31.[Cl-]
Description Potent 5-HT2C agonist and partial 5-HT2A/5-HT2B agonist. Non-selective between 5-HT2 receptor subtypes (Ki values are 18, 18 and 66 nM for human recombinant 5-HT2C, 5-HT2A and 5-HT2B receptors respectively). Reduces food intake in rats following subcutaneous administration and displays anorexigenic effects in humans.
Synonyms 1,2,3,4,5,6-Hexahydro-6-methyl-azepino[4,5-b]indole hydrochloride
PubChem Compound 27558
Last Modified Nov 11 2021
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